4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSOSJYPRBJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-B]pyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyrrolo[2,3-B]pyridine ring using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
One of the most prominent applications of 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers. Research has demonstrated that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer therapy targeting these pathways .
SGK-1 Kinase Inhibition
Another significant application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 plays a crucial role in renal and cardiovascular diseases by mediating sodium retention and cell proliferation processes. Compounds derived from this compound have been identified as potential SGK-1 inhibitors, offering new avenues for treating conditions associated with electrolyte balance and cell proliferation in renal diseases .
Chemical Synthesis and Derivative Development
The synthesis of this compound derivatives often involves complex organic reactions such as Suzuki coupling and bromination processes. These methods enable the introduction of various functional groups that can enhance the biological activity of the base compound. For example, the synthesis pathway may include reactions with phenylboronic acid under specific conditions to yield more active derivatives .
Case Study: FGFR Inhibitors
A study published in RSC Advances detailed the synthesis and biological evaluation of several pyrrolo[2,3-b]pyridine derivatives. Among these, compound 4h was highlighted for its ability to inhibit breast cancer cell proliferation effectively while inducing apoptosis in vitro. This study underscores the therapeutic potential of this compound class in oncology .
Case Study: SGK-1 Related Disorders
Research has also focused on the role of SGK-1 inhibitors derived from pyrrolo[2,3-b]pyridine structures in managing renal disorders. The findings suggest that these compounds could mitigate sodium retention effects mediated by SGK-1 activation, providing a novel therapeutic approach for patients suffering from hypertension or heart failure linked to electrolyte imbalances .
Data Table: Summary of Biological Activities
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Inhibits breast cancer cell proliferation |
| Compound 4h | FGFR2 | 9 | Induces apoptosis |
| Various Derivatives | SGK-1 | Not specified | Potential treatment for renal diseases |
Mechanism of Action
The mechanism of action of 4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers and Bromine Substitution
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 115170-40-6)
- Structural Difference : Bromine at the 5-position instead of 4, with partial saturation (2,3-dihydro).
- The dihydro structure reduces aromaticity, affecting π-π stacking interactions in biological targets .
3-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8)
- Structural Difference : Bromine at the 3-position on the pyrrole ring.
- Impact : The 3-bromo derivative may exhibit distinct reactivity in Suzuki-Miyaura couplings due to steric hindrance near the pyrrole nitrogen. This positional isomer is less commonly reported in kinase inhibitor studies compared to 4- or 5-bromo analogs .
Substituent Variations
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22 in )
- Structural Difference : Methyl group at the 1-position and bromine at the 5-position.
- Synthesis : Achieved via alkylation with methyl iodide (75% yield).
- This derivative is a precursor for nitro-substituted analogs used in kinase inhibitor development .
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1256818-71-9)
- Structural Difference : Trifluoromethyl group at the 2-position.
- Impact: The electron-withdrawing CF3 group enhances electrophilicity, making this compound reactive in nucleophilic aromatic substitution.
Core Structure Modifications
Thieno[2,3-b]pyridine Derivatives
- Structural Difference : Replacement of the pyrrole ring with a thiophene (sulfur-containing) ring.
- Biological Relevance: Thieno[2,3-b]pyridines exhibit strong binding to DRAK2 (Kd = 9 nM) but lack selectivity between DRAK1 and DRAK2 kinases. In contrast, pyrrolo[2,3-b]pyridines like the 4-bromo derivative are optimized for FGFR inhibition due to hydrogen-bonding interactions with hinge regions (e.g., compound 8a in ) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine | C7H5BrN2O | 229.03 | 1.2 | 0.15 (DMSO) |
| 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine | C9H9BrN2 | 233.09 | 2.8 | 0.05 (DMSO) |
| 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[...] | C8H4BrF3N2 | 265.03 | 2.5 | 0.10 (DMSO) |
*Predicted using ChemAxon software.
- The lactam group in the 4-bromo derivative increases polarity (lower logP) compared to alkylated or CF3-substituted analogs, enhancing aqueous solubility .
Biological Activity
4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This compound has been studied primarily for its potential in cancer therapy due to its ability to inhibit fibroblast growth factor receptors (FGFRs), among other targets. This article reviews the biological activity of this compound based on recent research findings.
This compound possesses a bromine substituent that may influence its biological activity and pharmacokinetics. The structural formula can be represented as follows:
This compound is characterized by a bicyclic structure that includes both a pyrrole and a pyridine moiety.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in inhibiting FGFR signaling pathways. Specifically, the compound 4h (a derivative of this compound) demonstrated potent inhibitory activity against FGFR1–4 with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This suggests significant potential for targeting various tumors where FGFR is abnormally activated .
Table 1: FGFR Inhibition Activity of Compound 4h
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Anti-Cancer Activity
In vitro studies have shown that compound 4h inhibits the proliferation of breast cancer cells (4T1 cell line), inducing apoptosis and significantly reducing cell migration and invasion. The mechanism involves down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), indicating its role in modulating tumor microenvironment interactions .
Figure 1: Mechanism of Action in Cancer Cells
- Inhibition of MMP9 : Reduces cancer cell invasion.
- Up-regulation of TIMP2 : Enhances tissue stability.
DYRK1A Inhibition
Case Study 1: Breast Cancer Treatment
In a controlled study using the 4T1 breast cancer model, treatment with compound 4h resulted in a statistically significant decrease in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
Q & A
Q. Answer :
- ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the 3-iodo derivative (32) shows distinct δ 8.93 (s, 1H, HetH) and δ 157.2 (C-I) .
- HRMS : Essential for verifying molecular formulas (e.g., [M+H]+ calc. 376.0153 vs. exp. 376.0156) .
- X-ray Crystallography : Resolves ambiguity in cases of tautomerism or stereochemical complexity .
How should researchers address contradictions in reported biological data for pyrrolo[2,3-b]pyridine derivatives?
Q. Answer :
- Assay Variability : Normalize activity data using internal controls (e.g., staurosporine for kinase assays) .
- Solubility Artifacts : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .
- Metabolic Stability : Compare microsomal half-lives (e.g., human vs. mouse liver microsomes) to explain species-specific discrepancies .
What strategies are effective for designing multi-targeted inhibitors based on the pyrrolo[2,3-b]pyridine scaffold?
Q. Answer :
- Hybrid Scaffolds : Fuse with benzodiazepine or pyrazine moieties to target complementary binding pockets (e.g., dual PDE4B/GSK-3β inhibitors) .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., methyl esters) to enhance bioavailability .
- Pharmacophore Mapping : Overlay structural motifs from known inhibitors (e.g., c-Met and BTK) to identify shared interaction points .
How can the antioxidant activity of 4-bromo-pyrrolo[2,3-b]pyridine derivatives be quantitatively assessed?
Q. Answer :
- DPPH Assay : Measure radical scavenging at 517 nm. Derivatives with methoxy groups (e.g., 3g) show IC₅₀ values of 4.2 µg/mL after 48 hours .
- ORAC Assay : Quantify peroxyl radical inhibition using fluorescein decay kinetics. Correlate results with logP values to assess hydrophobicity-activity relationships .
What is the role of bromine in directing substitution reactions on the pyrrolo[2,3-b]pyridine ring?
Answer :
Bromine at position 4 serves as:
- Activating Group : Directs electrophilic substitution to position 5 via resonance stabilization .
- Blocking Group : Prevents undesired functionalization at position 4 during sequential reactions (e.g., iodination at position 3) .
How can regioselectivity challenges in halogenation reactions be resolved?
Q. Answer :
- Directed Ortho-Metalation : Use TMPLi to deprotonate position 3 selectively, followed by quenching with Br₂ .
- Microwave-Assisted Reactions : Enhance kinetics for bromine incorporation at thermodynamically favored positions .
What purification techniques are optimal for isolating 4-bromo-pyrrolo[2,3-b]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
